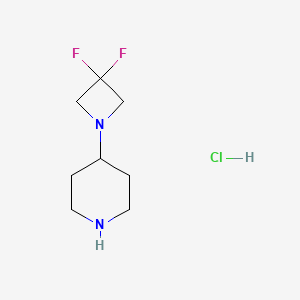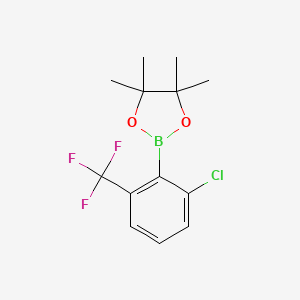
2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester
Übersicht
Beschreibung
“2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester” is a type of organoboron reagent. Organoboron reagents are widely used in Suzuki–Miyaura coupling, a commonly applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction is due to the combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Chemical Reactions Analysis
Organoboron compounds like “this compound” are highly valuable building blocks in organic synthesis . They are used in various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical and Chemical Properties Analysis
Boronic acids and their esters are only marginally stable in water . The kinetics of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .Safety and Hazards
While specific safety and hazards information for “2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester” is not available, general precautions for handling boronic esters include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
Zukünftige Richtungen
The future directions of research involving “2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester” and similar compounds could involve further development of synthesis methods, exploration of new chemical transformations, and investigation of potential applications in drug design and drug delivery devices .
Wirkmechanismus
Target of Action
The primary target of the compound 2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The compound this compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of new carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound’s susceptibility to hydrolysis is dependent on the substituents in the aromatic ring and the ph of the environment . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The rate of the compound’s hydrolysis reaction is considerably accelerated at physiological pH , which could potentially impact its efficacy and stability.
Biochemische Analyse
Biochemical Properties
2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This reaction involves the interaction of the boronic ester with palladium catalysts, facilitating the transfer of organic groups from boron to palladium . The compound interacts with various enzymes and proteins, including those involved in oxidative addition and transmetalation processes. These interactions are crucial for the successful formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Cellular Effects
The effects of this compound on cellular processes are primarily observed in its role as a reagent in organic synthesis. While direct cellular effects are not extensively studied, its involvement in biochemical reactions can influence cell signaling pathways and gene expression indirectly. For instance, the products synthesized using this compound can interact with cellular proteins and enzymes, potentially affecting cellular metabolism and function
Molecular Mechanism
At the molecular level, this compound exerts its effects through its participation in Suzuki–Miyaura coupling reactions. The mechanism involves the oxidative addition of the boronic ester to a palladium catalyst, followed by transmetalation and reductive elimination steps . These steps facilitate the formation of new carbon-carbon bonds, which are essential for the synthesis of complex organic molecules. The compound’s unique structure allows it to interact with palladium catalysts efficiently, promoting the desired chemical transformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors influencing its effectiveness. The compound is generally stable under inert atmosphere and at low temperatures (2-8°C) . It is susceptible to hydrolysis, especially under physiological pH conditions . Over time, the degradation of the compound can affect its reactivity and the outcomes of biochemical reactions. Long-term studies are necessary to understand the full extent of its temporal effects on cellular function in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and effective in facilitating biochemical reactions. At high doses, it may exhibit toxic or adverse effects, including irritation and potential toxicity . Threshold effects and the compound’s safety profile need to be carefully evaluated in animal studies to determine the optimal dosage for various applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role in organic synthesis. The compound interacts with enzymes and cofactors that facilitate its conversion into reactive intermediates necessary for Suzuki–Miyaura coupling reactions . These interactions can influence metabolic flux and the levels of metabolites involved in the synthesis of complex organic molecules. Understanding these pathways is crucial for optimizing the compound’s use in biochemical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes Its localization and accumulation within specific cellular compartments can affect its reactivity and the outcomes of biochemical reactions
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function can be influenced by its localization within the cell, affecting the efficiency of biochemical reactions and the synthesis of organic molecules.
Eigenschaften
IUPAC Name |
2-[2-chloro-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)10-8(13(16,17)18)6-5-7-9(10)15/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTADIFTZGEVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


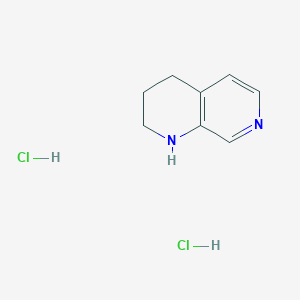
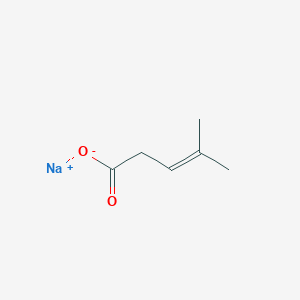
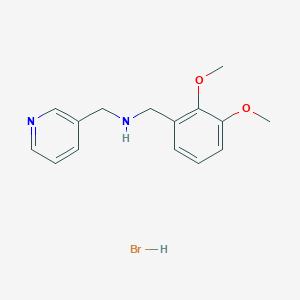
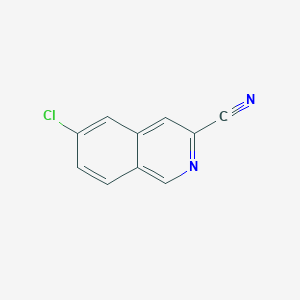
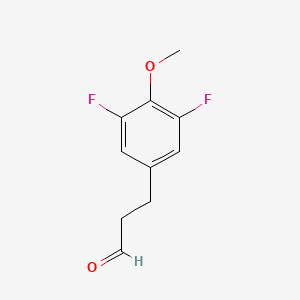
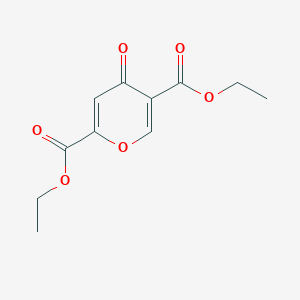


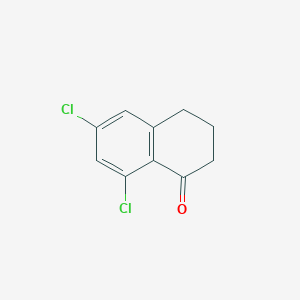
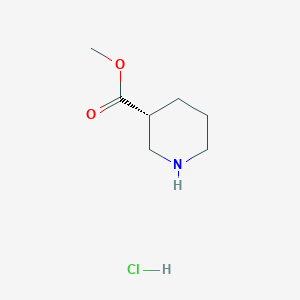
![Methyl 3H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B1431288.png)
![Benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl ester](/img/structure/B1431289.png)

